molecular formula C19H24N2O4 B12281277 (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole

(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole

Cat. No.: B12281277
M. Wt: 344.4 g/mol
InChI Key: FVSKAYVWNOSHGX-UHFFFAOYSA-N
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Description

(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole typically involves multiple steps:

    Starting Material: The synthesis begins with an indole derivative.

    Protection of Amine Group: The amine group is protected using a Boc protecting group.

    Allylation: The protected indole undergoes allylation to introduce the allyloxycarbonyl group.

    Final Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl-containing compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-(2-amino-ethyl)-indole: Lacks the allyloxycarbonyl group.

    (S)-1-Boc-3-(2-allyloxycarbonyl-2-hydroxy-ethyl)-indole: Contains a hydroxy group instead of an amino group.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 3-(2-amino-3-oxo-3-prop-2-enoxypropyl)indole-1-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3

InChI Key

FVSKAYVWNOSHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N

Origin of Product

United States

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